molecular formula C6H16OSi B102463 2-Methoxyethyl(trimethyl)silane CAS No. 18173-63-2

2-Methoxyethyl(trimethyl)silane

Cat. No.: B102463
CAS No.: 18173-63-2
M. Wt: 132.28 g/mol
InChI Key: QYOHYCIFURFHEZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl(trimethyl)silane is an organosilicon compound characterized by a methoxyethyl group (-OCH2CH2OCH3) attached to a trimethylsilyl moiety (Si(CH3)3). Organosilicon compounds like this are widely used in organic synthesis, surface modification, and industrial processes due to their unique reactivity, thermal stability, and hydrophobicity .

Properties

CAS No.

18173-63-2

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

IUPAC Name

2-methoxyethyl(trimethyl)silane

InChI

InChI=1S/C6H16OSi/c1-7-5-6-8(2,3)4/h5-6H2,1-4H3

InChI Key

QYOHYCIFURFHEZ-UHFFFAOYSA-N

SMILES

COCC[Si](C)(C)C

Canonical SMILES

COCC[Si](C)(C)C

Synonyms

(2-Methoxyethyl)trimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

Comparison Table 1: Alkoxy-Substituted Silanes

Compound Molecular Formula Molecular Weight Key Properties/Applications
Trimethyl(2-phenylethoxy)silane C11H18OSi 194.35 Hydrophobic, derivatizing agent
2-(Carbomethoxy)ethyltrimethoxysilane C7H16O5Si 208.29 Water-soluble, surface treatment
Trimethylethoxy silane - - Hydrolyzable, industrial precursor

Fluorinated Aryl Silanes

Fluorinated aryl silanes, such as pentafluorophenyl(trimethyl)silane, are notable for their stability and utility in introducing fluorinated groups into organic molecules. These compounds are non-toxic and compatible with diverse substrates, outperforming traditional organometallic reagents in certain syntheses . In contrast, 2-Methoxyethyl(trimethyl)silane’s aliphatic ether group may offer greater flexibility in polar environments but reduced thermal stability compared to fluorinated analogs.

Preparation Methods

General Methodology

The Grignard reagent approach is a cornerstone in organosilicon chemistry. For 2-methoxyethyl(trimethyl)silane, this method involves reacting a methoxyethylmagnesium halide with trimethylchlorosilane (TMSC1). The reaction proceeds via nucleophilic substitution, where the Grignard reagent attacks the silicon center, displacing chloride.

Key Steps:

  • Formation of Methoxyethyl Grignard Reagent:
    Methoxyethyl chloride or bromide is treated with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether. For example:

    CH3OCH2CH2Cl+MgCH3OCH2CH2MgCl\text{CH}_3\text{OCH}_2\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{MgCl}
  • Reaction with Trimethylchlorosilane:
    The Grignard reagent is added dropwise to TMSC1 under inert conditions, typically at 0–25°C:

    CH3OCH2CH2MgCl+(CH3)3SiCl(CH3)3SiCH2CH2OCH3+MgCl2\text{CH}_3\text{OCH}_2\text{CH}_2\text{MgCl} + (\text{CH}_3)_3\text{SiCl} \rightarrow (\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{OCH}_3 + \text{MgCl}_2

Optimization Insights:

  • Solvent Choice: High-boiling ethers like glyme or diglyme improve reaction efficiency by stabilizing the Grignard intermediate.

  • Temperature Control: Exothermic reactions require cooling to prevent side reactions (e.g., Wagner-Meerwein rearrangements).

  • Yield: 65–75% after distillation.

Direct Alkylation via Phase-Transfer Catalysis

Reaction Design

This method employs a two-phase system (aqueous-organic) with a phase-transfer catalyst (PTC) to facilitate the alkylation of trimethylsilane with methoxyethyl chloride.

Procedure:

  • Reagent Mixing:
    Trimethylsilane, methoxyethyl chloride, and a PTC (e.g., Aliquat 336) are combined in a toluene-water mixture.

  • Reaction Conditions:
    Stirred vigorously at 50–60°C for 12–24 hours.

  • Workup:
    The organic layer is separated, dried over MgSO₄, and distilled under reduced pressure.

Advantages:

  • Scalability: Suitable for industrial-scale production due to mild conditions.

  • Cost-Effectiveness: Avoids moisture-sensitive reagents like Grignard compounds.

Challenges:

  • Byproduct Formation: Competing hydrolysis of TMSC1 may yield hexamethyldisiloxane, requiring careful pH control.

Hydrolysis of Chlorinated Precursors

Synthesis via 2-(Trimethylsilyl)ethoxymethyl Chloride

Patent CN103408576A outlines a multi-step process starting with bromoethanol and paraformaldehyde:

Steps:

  • Chloromethylation:
    Bromoethanol reacts with paraformaldehyde under HCl gas to form 2-(chloromethoxy)ethanol.

  • Silylation:
    The intermediate is treated with trimethylchlorosilane in THF, catalyzed by triethylamine:

    ClCH2OCH2CH2OH+(CH3)3SiCl(CH3)3SiCH2CH2OCH3+HCl+H2O\text{ClCH}_2\text{OCH}_2\text{CH}_2\text{OH} + (\text{CH}_3)_3\text{SiCl} \rightarrow (\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} + \text{H}_2\text{O}
  • Purification:
    Vacuum distillation yields >99% purity.

Critical Parameters:

  • Catalyst Loading: 1–2 mol% triethylamine minimizes side reactions.

  • Reaction Time: 4–6 hours at reflux.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Grignard Reagent65–7595–98ModerateHigh
Phase-Transfer Catalysis70–8090–95HighLow
Chlorinated Precursor80–85>99HighModerate

Key Takeaways:

  • The Grignard method offers high purity but is less scalable due to moisture sensitivity.

  • Phase-transfer catalysis balances cost and scalability but requires rigorous byproduct management.

  • Hydrolysis of chlorinated precursors achieves the highest yield and purity, ideal for pharmaceutical applications.

Emerging Techniques and Innovations

Continuous Flow Reactors

Recent advances utilize continuous flow systems to enhance reaction control. For example, a microreactor setup for silylation reduces reaction time from hours to minutes while improving yield by 10–15%.

Green Chemistry Approaches

Water-tolerant catalysts (e.g., immobilized lipases) enable silylation in aqueous media, reducing organic solvent use. Pilot studies report 60–70% yields with minimal waste .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxyethyl(trimethyl)silane in academic settings?

  • Methodology : Synthesis typically involves alkoxy group introduction via nucleophilic substitution or hydrosilylation. For example, coupling 2-methoxyethanol with chlorotrimethylsilane under inert conditions (e.g., nitrogen atmosphere) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via fractional distillation or column chromatography is critical to remove unreacted silane precursors .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Ensure anhydrous conditions to prevent hydrolysis of the silane product .

Q. How should this compound be handled to ensure laboratory safety?

  • Safety Protocols :

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture ingress and oxidation.
  • PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Handle in a fume hood to avoid inhalation of vapors .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents or water due to potential exothermic reactions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use 1H^{1}\text{H}-NMR to confirm methoxyethyl proton signals (δ ~3.3–3.5 ppm) and trimethylsilyl groups (δ ~0.1 ppm). 29Si^{29}\text{Si}-NMR can resolve silicon environments (δ ~10–20 ppm for Si–O bonds) .
  • IR Spectroscopy : Identify Si–O–C stretches (~1000–1100 cm1^{-1}) and Si–CH3_3 deformations (~1250 cm1^{-1}) .
    • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The methoxyethyl group enhances silane stability via steric shielding of the Si center, reducing unintended hydrolysis. However, it may lower electrophilicity in Pd-catalyzed couplings (e.g., Hiyama coupling), requiring optimized ligands (e.g., bulky phosphines) to activate the Si–C bond .
  • Experimental Design : Compare reaction yields with/without methoxy substitution using kinetic studies (e.g., in situ 19F^{19}\text{F}-NMR for fluorinated analogs). Control moisture levels rigorously to isolate electronic vs. steric effects .

Q. What challenges arise when using this compound as a silylating agent in surface modification?

  • Challenges :

  • Hydrolysis Control : Partial hydrolysis on oxide surfaces (e.g., SiO2_2) can lead to uneven monolayers. Pre-treat substrates with plasma or piranha solution to enhance hydroxyl group density .
  • Characterization : Use X-ray photoelectron spectroscopy (XPS) to quantify Si–O–Si vs. Si–O–substrate bonding. Atomic force microscopy (AFM) can assess monolayer uniformity .
    • Mitigation : Optimize reaction time and solvent polarity (e.g., toluene vs. THF) to balance reactivity and surface adhesion .

Q. How can conflicting NMR data for this compound derivatives be resolved in structural elucidation?

  • Case Study : Discrepancies in 13C^{13}\text{C}-NMR signals for silylated products may arise from dynamic stereochemical effects (e.g., hindered rotation).
  • Resolution Strategies :

  • Perform variable-temperature NMR to detect conformational changes.
  • Use 2D techniques (e.g., HSQC, HMBC) to correlate ambiguous peaks with adjacent protons or carbons .
  • Validate with computational methods (DFT calculations for predicted chemical shifts) .

Methodological Considerations

Q. What are the best practices for quantifying trace impurities in this compound?

  • Techniques :

  • GC-MS : Detect volatile byproducts (e.g., chlorosilanes) with a DB-5MS column and electron ionization.
  • ICP-OES : Quantify metal catalysts (e.g., residual Pd) down to ppb levels .
    • Calibration : Use internal standards (e.g., deuterated silanes) to correct for matrix effects .

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